Structural Differentiation from Classical Pluramycins: C-Glycosidic Linkage and Substitution Pattern
Altromycin C is differentiated from classical pluramycin antibiotics by its distinct structural features, including C-glycosidic linkages rather than O-glycosidic bonds. The patent CA2041815A1 discloses that altromycin compounds are represented by a specific structural formula in which R1 is selected from -NH2, -NHCH3, and -N(CH3)2, and R2 and R3 are independently selected from hydrogen and hydroxyl, with at least one of R2 and R3 being hydroxyl [1]. This substitution pattern differentiates the altromycin series from pluramycins described in U.S. Patents 3,314,853 and 3,339,016. The C-glycosidic nature of Altromycin C contributes to enhanced chemical stability compared to O-glycosidic pluramycins, which are susceptible to acid-catalyzed hydrolysis [1][2].
| Evidence Dimension | Glycosidic linkage type and stability |
|---|---|
| Target Compound Data | C-glycosidic linkage (documented in patent structural formula) |
| Comparator Or Baseline | Pluramycins (U.S. Patents 3,314,853; 3,339,016) with O-glycosidic linkages |
| Quantified Difference | Qualitative difference: C-glycosides are inherently more stable toward acid hydrolysis than O-glycosides; exact hydrolytic half-life data not available for Altromycin C |
| Conditions | Patent structural elucidation; no direct hydrolytic stability comparison data available |
Why This Matters
The C-glycosidic linkage of Altromycin C provides a research tool with greater chemical stability during experimental handling and storage, reducing the risk of degradation artifacts that could confound biological assay results.
- [1] McAlpine JB, Jackson M, Theriault RJ, Brill GM, Karwowski JP. Altromycin Compounds. Patent CA2041815A1. 1991. View Source
- [2] Brill GM, McAlpine JB, Whittern DN, Buko AM. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure. J Antibiot (Tokyo). 1990;43(3):229-237. View Source
